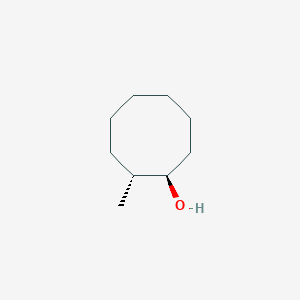
Diethyl (2,4,6-trimethoxyphenyl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (2,4,6-trimethoxyphenyl)propanedioate is an organic compound with the molecular formula C16H22O7 It is a derivative of malonic acid, where the hydrogen atoms of the phenyl ring are substituted with methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (2,4,6-trimethoxyphenyl)propanedioate can be synthesized through the alkylation of enolate ions. The process involves the reaction of diethyl malonate with 2,4,6-trimethoxybenzyl chloride in the presence of a base such as sodium ethoxide in ethanol. The reaction proceeds via the formation of an enolate ion, which then undergoes nucleophilic substitution with the benzyl chloride .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route as described above. The process is scaled up by optimizing reaction conditions such as temperature, concentration, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl (2,4,6-trimethoxyphenyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require strong bases or acids as catalysts, depending on the desired functional group.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
Diethyl (2,4,6-trimethoxyphenyl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl (2,4,6-trimethoxyphenyl)propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers. The methoxy groups on the phenyl ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid without the methoxy substitutions.
Dimethyl malonate: Another ester of malonic acid with methyl groups instead of ethyl groups.
Malonic acid: The parent compound of diethyl malonate and its derivatives.
Uniqueness
Diethyl (2,4,6-trimethoxyphenyl)propanedioate is unique due to the presence of methoxy groups on the phenyl ring, which significantly alters its chemical properties and reactivity compared to its simpler counterparts. These substitutions can enhance the compound’s solubility, stability, and potential biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
61040-80-0 |
|---|---|
Molecular Formula |
C16H22O7 |
Molecular Weight |
326.34 g/mol |
IUPAC Name |
diethyl 2-(2,4,6-trimethoxyphenyl)propanedioate |
InChI |
InChI=1S/C16H22O7/c1-6-22-15(17)14(16(18)23-7-2)13-11(20-4)8-10(19-3)9-12(13)21-5/h8-9,14H,6-7H2,1-5H3 |
InChI Key |
SYWKRGFUZHKAHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=C(C=C(C=C1OC)OC)OC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



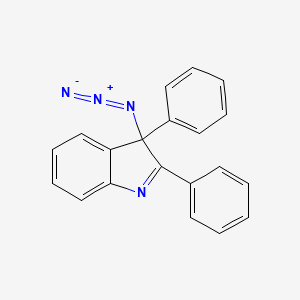
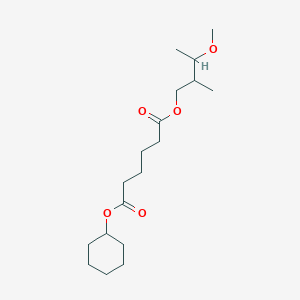
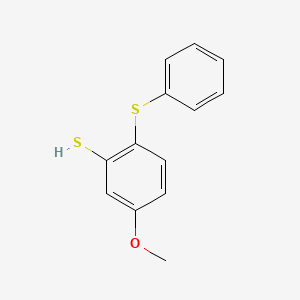

![3-[(2-Hexyldecyl)oxy]-2-hydroxypropyl 2-ethylhexanoate](/img/structure/B14598922.png)
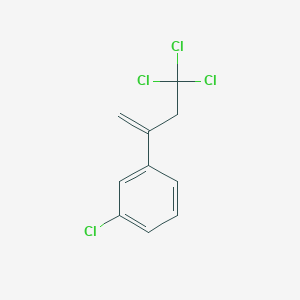
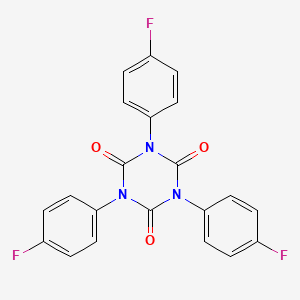
![10-(Aminomethyl)bicyclo[4.3.1]decan-10-ol](/img/structure/B14598943.png)
![6-bromo-2-[(2,4-dinitrophenyl)methyl]-1H-benzimidazole](/img/structure/B14598945.png)
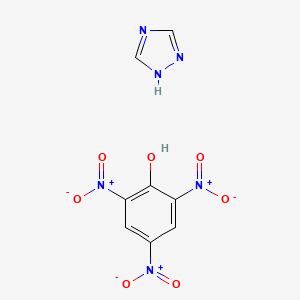
![N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-D-alaninamide](/img/structure/B14598967.png)
